

# Confirming On-Target Effects of T-448 with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-448    |           |
| Cat. No.:            | B3028096 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**T-448** (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human immunoglobulin G1 (hlgG1) antibody demonstrating a multi-faceted mechanism of action for enhancing anti-tumor immunity. This guide provides a comparative analysis of **T-448**'s on-target effects, supported by preclinical and clinical data, with a focus on its interaction with genetic models and its superiority over functionally deficient alternatives.

### **Executive Summary**

**T-448** leverages a functional Fc domain to elicit its potent anti-tumor activity. This is primarily achieved through three key on-target effects: the depletion of regulatory T cells (Tregs), the activation of effector T cells, and the modulation of antigen-presenting cells (APCs). Genetic and cellular models have been instrumental in elucidating these mechanisms, demonstrating the critical role of Fc-gamma receptor (FcyR) engagement for optimal therapeutic efficacy. Preclinical studies in murine models and data from a Phase 1 clinical trial underscore the importance of this Fc-competent design, showing superior activity compared to Fc-disabled versions and providing a strong rationale for its ongoing clinical development.

#### **Data Presentation**

**Preclinical Data: Murine Models** 



| Model                     | Treatment Group                          | Key Finding                                 | Quantitative Data                                              |
|---------------------------|------------------------------------------|---------------------------------------------|----------------------------------------------------------------|
| Multiple Myeloma          | Fc-enabled anti-TIGIT                    | Effective control of disease progression    | Disease progression significantly inhibited (qualitative)      |
| Multiple Myeloma          | Fc-disabled anti-TIGIT                   | Inactive, no control of disease progression | -                                                              |
| Syngeneic Tumor<br>Models | T-448 (FcyR-engaging isotype) + anti-PD1 | Strong anti-tumor effect                    | Correlated with Treg<br>depletion and CD8 T<br>cell activation |
| Syngeneic Tumor<br>Models | Fc-dead format anti-<br>TIGIT + anti-PD1 | Absent anti-tumor effect                    | No significant Treg<br>depletion or CD8 T<br>cell activation   |

# Clinical Data: Phase 1 Dose-Escalation Trial (Advanced Solid Tumors)



| Parameter                              | Result                                              | Quantitative Change                                        |
|----------------------------------------|-----------------------------------------------------|------------------------------------------------------------|
| Clinical Response (n=20)               |                                                     |                                                            |
| Partial Response                       | 1 patient                                           | -                                                          |
| Stable Disease                         | 9 patients                                          | -                                                          |
| Pharmacodynamics                       |                                                     |                                                            |
| CD8+ T cell / Treg Ratio               | Increased functional immune response                | Two-fold increase                                          |
| CD8+ TIGIT- / CD8+ TIGIT+ T cell Ratio | Shift towards a more functional<br>T cell phenotype | Four-fold increase                                         |
| TIGIT+ cells in Tumor Biopsies (n=22)  | Target engagement in the tumor microenvironment     | Significant decrease in 21 out of 22 paired biopsies       |
| Treg Depletion                         | Sustained depletion of suppressive Tregs            | Observed at multiple dose levels                           |
| CD8+ T cell Proliferation              | Increased proliferation of memory CD8 T cells       | Increased Ki67 expression during the first treatment cycle |

# Mandatory Visualization Signaling Pathway of T-448 Action





Binds to TIGIT

Click to download full resolution via product page

Caption: **T-448**'s multifaceted mechanism of action in the tumor microenvironment.

## **Experimental Workflow: In Vivo Murine Tumor Model**





Click to download full resolution via product page

Caption: Workflow for assessing **T-448** efficacy in syngeneic mouse tumor models.

# **Experimental Protocols**In Vivo Murine Syngeneic Tumor Models



- Cell Culture: CT26 or EMT6 murine colorectal or breast cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
- Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously injected in the right flank with 1 x 10^6 CT26 or EMT6 cells in 100  $\mu$ L of sterile phosphate-buffered saline (PBS).
- Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a digital caliper. Tumor volume is calculated using the formula: (length x width^2) / 2.
- Treatment: When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment groups. T-448 or control antibodies (isotype control, Fc-dead anti-TIGIT) are administered intraperitoneally at specified doses and schedules.
- Efficacy Evaluation: Tumor volumes are measured throughout the study. At the study endpoint, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.
- Pharmacodynamic Analysis: Tumors and spleens are harvested for immune cell profiling by flow cytometry to analyze the frequency and activation state of CD8+ T cells, Tregs, and other immune cell populations.

## Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- Tumor Digestion: Excised tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
- Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel for T cell analysis includes antibodies against CD45, CD3, CD4, CD8, FoxP3 (for Tregs), and Ki67 (for proliferation).
- Intracellular Staining: For intracellular markers like FoxP3 and Ki67, cells are fixed and permeabilized using a specialized buffer kit according to the manufacturer's instructions



before adding the respective antibodies.

- Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
- Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the
  percentage and absolute numbers of different immune cell populations within the tumor
  microenvironment.

### In Vitro T Cell Suppression Assay

- Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are then isolated using magnetic-activated cell sorting (MACS).
- Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
- Co-culture: Labeled Teff cells are co-cultured with unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).
- Proliferation Analysis: After 3-5 days of co-culture, the proliferation of Teff cells is assessed by measuring the dilution of the CFSE dye using flow cytometry.
- Suppression Calculation: The percentage of suppression is calculated by comparing the
  proliferation of Teff cells in the presence of Tregs to the proliferation of Teff cells alone. The
  effect of T-448 on Treg suppressive function can be evaluated by adding the antibody to the
  co-culture.

### Conclusion

The on-target effects of **T-448** are robustly confirmed through a combination of preclinical and clinical data. Genetic and cellular models have been pivotal in demonstrating that the FcyRengaging property of **T-448** is essential for its multifaceted mechanism of action, which includes the critical depletion of immunosuppressive Tregs and the activation of the anti-tumor immune response. These findings differentiate **T-448** from Fc-functionally silent anti-TIGIT antibodies







and provide a strong scientific foundation for its continued investigation as a promising immuno-oncology therapeutic.

 To cite this document: BenchChem. [Confirming On-Target Effects of T-448 with Genetic Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028096#confirming-on-target-effects-of-t-448-with-genetic-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com